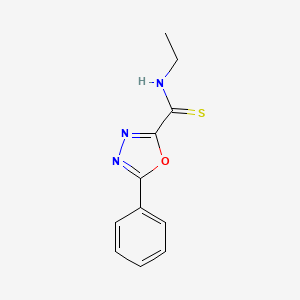

N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide

Description

Properties

CAS No. |

89515-45-7 |

|---|---|

Molecular Formula |

C11H11N3OS |

Molecular Weight |

233.29 g/mol |

IUPAC Name |

N-ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide |

InChI |

InChI=1S/C11H11N3OS/c1-2-12-11(16)10-14-13-9(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,16) |

InChI Key |

JSQFBAVHGUUDBT-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)C1=NN=C(O1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-carboxylate Precursors

A common starting point is the preparation of ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate, which serves as a key intermediate for further functionalization.

Conversion to Carbothioamide

The ester or acid precursor is converted to the carbothioamide by reaction with thiourea or related sulfur-containing reagents.

- Typical Reaction: Treatment of the ester with hydrazine hydrate to form the hydrazide, followed by reaction with carbon disulfide or isothiocyanates to introduce the thiocarbonyl group.

- Example: Hydrazinolysis of esters to hydrazides, then reaction with isothiocyanates under reflux in dry benzene yields thiosemicarbazide derivatives, which upon cyclization form the carbothioamide.

N-Ethylation of the Carbothioamide

The N-ethyl substitution on the carbothioamide nitrogen is achieved by alkylation using ethyl halides or ethylating agents under basic conditions.

- Procedure: The carbothioamide intermediate is reacted with ethyl bromide or ethyl chloride in the presence of a base such as potassium carbonate or potassium hydroxide, often in polar aprotic solvents like dimethylformamide (DMF) or ethanol.

- Conditions: Reflux or room temperature stirring for several hours (e.g., 12–18 h) followed by isolation of the product by filtration and recrystallization.

Detailed Synthetic Route Example

| Step | Reactants & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phenyl hydrazide + ethyl chloroformate, cyclization under dehydrating conditions | Ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate | 70–80 | Formation of oxadiazole ring |

| 2 | Hydrazinolysis of ester with hydrazine hydrate at 0°C | 5-Phenyl-1,3,4-oxadiazole-2-carbohydrazide | 75 | Intermediate for thiocarbonyl introduction |

| 3 | Reaction with carbon disulfide or isothiocyanate in refluxing benzene | 5-Phenyl-1,3,4-oxadiazole-2-carbothioamide | 65–75 | Introduction of thiocarbonyl group |

| 4 | N-ethylation with ethyl bromide and K2CO3 in DMF, reflux 12–18 h | N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide | 60–70 | Final product |

Research Findings and Analytical Data

Spectroscopic Characterization:

- IR Spectra: Characteristic bands for NH stretching (~3380 cm⁻¹), C=S (~1270 cm⁻¹), and aromatic C-H (~3000 cm⁻¹) confirm the carbothioamide and oxadiazole functionalities.

- 1H-NMR: Signals corresponding to the ethyl group (triplet and quartet around δ 1.2–4.2 ppm), aromatic protons (δ 7.0–8.0 ppm), and NH protons (δ 5.9–7.7 ppm) are observed.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the product identity.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|

| Oxadiazole ring formation | Phenyl hydrazide + ethyl chloroformate | Dehydration, reflux | 70–80 | Efficient ring closure |

| Hydrazinolysis | Hydrazine hydrate | 0°C, stirring | 75 | Formation of hydrazide intermediate |

| Thiocarbonyl introduction | Carbon disulfide or isothiocyanate | Reflux in benzene | 65–75 | Carbothioamide formation |

| N-Ethylation | Ethyl bromide + K2CO3 | DMF, reflux 12–18 h | 60–70 | N-ethyl substitution |

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine or thiol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or thiols.

Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division. Additionally, it can interact with nucleic acids and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Electronic and Physicochemical Properties

- Thioamide vs. Urea : The carbothioamide group (-C(S)NH₂) offers greater lipophilicity and altered hydrogen-bonding capacity compared to urea (-NHC(O)NH-), which may influence target affinity and metabolic stability .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Ethyl-5-phenyl-1,3,4-oxadiazole-2-carbothioamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Mannich base reactions starting from 5-phenyl-1,3,4-oxadiazole-2-thione, reacting with formaldehyde and ethylamine under controlled pH (7–8) and temperature (60–70°C). Purification involves recrystallization from methanol. Optimization includes adjusting stoichiometry, solvent polarity, and reaction time to enhance yield and purity. Parallel monitoring via TLC or HPLC ensures intermediate stability .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : - and -NMR (DMSO-d6) confirm substituent integration and carbothioamide resonance splitting.

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve molecular geometry and hydrogen bonding. Data collection at 100 K with Mo-Kα radiation improves resolution .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns.

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer : Conduct in vitro assays targeting enzymes (e.g., kinases, hydrolases) or receptors (e.g., GPCRs) using fluorescence-based or colorimetric readouts. Use IC determination for potency. For antimicrobial activity, follow CLSI guidelines with MIC/MBC testing against Gram-positive/negative strains .

Advanced Research Questions

Q. How can computational methods elucidate the stability of conformational isomers in this compound derivatives?

- Methodological Answer : Perform DFT calculations (B3LYP/STO-2G basis set) to map potential energy surfaces. Identify minima for isomers and calculate activation barriers for interconversion using Gaussian or ORCA. Compare computed IR spectra with experimental data to validate conformer populations .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole-carbothioamide derivatives?

- Methodological Answer :

- Binding assays : Use SPR or ITC to measure direct target affinity, distinguishing false positives from true inhibitors.

- Off-target profiling : Screen against panels of related enzymes/receptors (e.g., Eurofins Panlabs®) to identify selectivity issues.

- Structural analogs : Compare SAR using substituent variations (e.g., ethyl vs. methyl groups) to isolate pharmacophore contributions .

Q. How can reaction mechanisms for carbothioamide functionalization be experimentally validated?

- Methodological Answer : Use isotopic labeling (e.g., -ethylamine) to track nitrogen migration during cyclization. Monitor intermediates via in-situ FTIR or LC-MS. Kinetic studies under varying temperatures/pH establish rate laws and propose stepwise vs. concerted pathways .

Q. What advanced structural analysis techniques address challenges in resolving disordered conformers?

- Methodological Answer : For crystallographic disorder, employ twin refinement in SHELXL and compare with cryo-EM density maps (if applicable). Molecular dynamics simulations (AMBER/CHARMM) predict flexible regions, guiding restrained refinement. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing disorder .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- LogP optimization : Introduce polar substituents (e.g., hydroxyl, carboxyl) to improve solubility while retaining aromatic stacking.

- Metabolic stability : Perform microsomal incubation (human liver microsomes) with LC-MS/MS to identify metabolic soft spots.

- In silico ADMET : Use tools like SwissADME or ADMET Predictor™ to prioritize analogs with favorable bioavailability and low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.